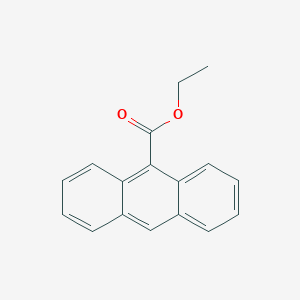

Ethyl anthracene-9-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl anthracene-9-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O2/c1-2-19-17(18)16-14-9-5-3-7-12(14)11-13-8-4-6-10-15(13)16/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAIGJDFIKOFIAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80505568 | |

| Record name | Ethyl anthracene-9-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1754-54-7 | |

| Record name | Ethyl anthracene-9-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl Anthracene-9-carboxylate from Anthracene-9-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl anthracene-9-carboxylate, a valuable intermediate in organic synthesis and drug development. The document details established methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols. Visual aids in the form of diagrams are provided to illustrate reaction pathways and experimental workflows, adhering to the specified technical requirements.

Introduction

This compound is an ester derivative of anthracene-9-carboxylic acid. The anthracene moiety is a key structural motif in many polycyclic aromatic hydrocarbons and is a building block for various functional materials and pharmaceutical compounds. The esterification of anthracene-9-carboxylic acid to its ethyl ester is a fundamental transformation that facilitates further chemical modifications and is a common step in the synthesis of more complex molecules. This guide will focus on the primary methods for this conversion, including the direct acid-catalyzed esterification (Fischer-Speier esterification) and a high-yield alternative route from the corresponding acyl chloride.

Synthetic Methodologies

Two principal routes for the synthesis of this compound are discussed:

-

Method A: Fischer-Speier Esterification. This is the direct reaction of anthracene-9-carboxylic acid with ethanol in the presence of a strong acid catalyst.[1][2][3][4][5] The reaction is reversible and requires conditions that drive the equilibrium towards the formation of the ester, such as using an excess of the alcohol or removing water as it is formed.[2][3][5] Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[1][2][3]

-

Method B: From 9-Anthracenecarbonyl Chloride. This two-step approach involves the initial conversion of anthracene-9-carboxylic acid to its more reactive acyl chloride, followed by reaction with ethanol. While indirect, this method often proceeds with higher yields and under milder conditions than direct esterification. A specific protocol for the reaction of 9-anthracenecarbonyl chloride with ethanol in the presence of pyridine has been reported to yield this compound in high purity.[6][7]

Reaction Pathway

The general chemical transformation is depicted below:

Caption: Synthetic routes to this compound.

Experimental Protocols

Method A: Fischer-Speier Esterification (General Protocol)

This protocol is a generalized procedure based on the principles of Fischer-Speier esterification.[3][4][5] Optimization may be required to achieve maximum yield.

Materials:

-

Anthracene-9-carboxylic acid

-

Ethanol (anhydrous, large excess)

-

Concentrated Sulfuric Acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve anthracene-9-carboxylic acid in a large excess of anhydrous ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-5 mol%).

-

Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization (e.g., from acetone or ethanol) or column chromatography.

Method B: From 9-Anthracenecarbonyl Chloride (High-Yield Protocol)

This protocol is adapted from a literature procedure with a reported yield of 82%.[6][7]

Step 1: Synthesis of 9-Anthracenecarbonyl Chloride

-

Anthracene-9-carboxylic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the acyl chloride. This intermediate is often used in the next step without extensive purification.

Step 2: Synthesis of this compound

Materials:

-

9-Anthracenecarbonyl chloride (300 mg)

-

Dichloromethane (CH₂Cl₂) (45 ml + 200 ml)

-

Ethanol (10 ml)

-

Pyridine (2 ml)

-

2 N Hydrochloric acid (HCl)

-

Calcium chloride (CaCl₂)

-

Acetone for recrystallization

Procedure:

-

Dissolve 9-anthracenecarbonyl chloride (300 mg) in dichloromethane (45 ml) in a suitable reaction flask.

-

Add ethanol (10 ml) and pyridine (2 ml) to the solution.

-

Heat the resulting solution under reflux for 11 hours.

-

Cool the reaction mixture to room temperature.

-

Transfer the solution to a separatory funnel and extract three times with 2 N aqueous HCl (50 ml each) and then twice with water (100 ml each).

-

Add 200 ml of CH₂Cl₂ to the organic layer and dry it over anhydrous calcium chloride.

-

Remove the solvent under reduced pressure to obtain a white powder.

-

Recrystallize the crude product from acetone to yield colorless crystals of this compound.[6][7]

Quantitative Data

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Reaction Conditions and Yields

| Method | Starting Material | Reagents | Solvent | Time (h) | Temp. (°C) | Yield (%) | Reference |

| A | Anthracene-9-carboxylic acid | Ethanol, H₂SO₄ (cat.) | Ethanol | 4-24 | Reflux | Variable | [3],[5] |

| B | 9-Anthracenecarbonyl chloride | Ethanol, Pyridine | CH₂Cl₂ | 11 | Reflux | 82 | [6][7] |

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₄O₂ | [6][8] |

| Molecular Weight | 250.29 g/mol | [8][9] |

| Melting Point | 108-109 °C (381-382 K) | [6][7] |

| Appearance | Colorless crystals / White powder | [6][7] |

| ¹H-NMR (400 MHz, CDCl₃) | δ (ppm): 1.53 (t, 3H, CH₃); 4.68 (q, 2H, OCH₂); 7.45 (m, 4H, Ar-H); 8.03 (m, 4H, Ar-H); 8.54 (s, 1H, H₁₀) | [6] |

| ¹³C-NMR (100 MHz, CDCl₃) | δ (ppm): 13.70 (CH₃), 61.70 (OCH₂), 125.17, 125.86, 127.25, 128.37, 128.89, 129.23, 131.35, 169.10 (C=O) | [6] |

| IR (KBr, cm⁻¹) | 1715 (C=O stretch) | [6] |

| GC-MS (m/z) | 250 (M⁺, 100%) | [6] |

| Elemental Analysis | Calculated: C 81.58%, H 5.64%; Found: C 81.42%, H 5.90% | [6][7] |

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and purification of this compound via Method B.

Caption: General laboratory workflow for the synthesis and purification.

Conclusion

The synthesis of this compound from anthracene-9-carboxylic acid can be effectively achieved through direct Fischer esterification or, with higher yields, via an acyl chloride intermediate. The choice of method depends on the desired yield, scale, and the availability of reagents. The provided protocols and data serve as a comprehensive resource for researchers engaged in the synthesis of anthracene derivatives for applications in medicinal chemistry and materials science.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. Ethyl anthracene-9-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. This compound|lookchem [lookchem.com]

- 9. 9-Anthracenecarboxylic acid ethyl ester | CAS#:1754-54-7 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl Anthracene-9-carboxylate

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl anthracene-9-carboxylate, a fluorescent molecule with applications in materials science. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed experimental protocols, tabulated data, and a visual representation of the synthetic workflow.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the esterification of 9-anthracenecarbonyl chloride with ethanol. This method provides a good yield of the desired product. An alternative, though less detailed in the provided literature, is the direct esterification of anthracene-9-carboxylic acid.

1.1. Synthesis from 9-Anthracenecarbonyl Chloride

This protocol is based on a well-documented procedure that yields colorless crystals of this compound[1].

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 300 mg of 9-anthracenecarbonyl chloride in 45 ml of dichloromethane (CH₂Cl₂).

-

Addition of Reagents: To the solution, add 10 ml of ethanol and 2 ml of pyridine.

-

Reflux: Heat the resulting solution under reflux for 11 hours.

-

Work-up: After cooling to room temperature, the solution is extracted three times with 50 ml of 2 N aqueous HCl and then twice with 100 ml of water.

-

Drying: The organic layer is dried over anhydrous calcium chloride (CaCl₂).

-

Solvent Removal: The solvent is removed under reduced pressure.

-

Purification: The resulting white powder is recrystallized from acetone to yield colorless crystals suitable for analysis[1].

1.2. Alternative Synthesis from Anthracene-9-carboxylic Acid

While a detailed protocol was not found in the immediate search results, a common synthetic route involves the Fischer esterification of anthracene-9-carboxylic acid with ethanol in the presence of an acid catalyst, such as trifluoroacetic anhydride in benzene[2].

Characterization Data

The synthesized this compound can be characterized using various spectroscopic and physical methods. The following tables summarize the key quantitative data.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₄O₂ | [1][2] |

| Molecular Weight | 250.29 g/mol | [2][3] |

| Melting Point | 381–382 K (108-109 °C) | [1] |

| Boiling Point | 416.098 °C at 760 mmHg | [2][3] |

| Density | 1.18 g/cm³ | [2][3] |

| Flash Point | 194.157 °C | [2][3] |

| Appearance | Colorless crystals/White powder | [1] |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| ¹H-NMR (400 MHz, CDCl₃) | δ (ppm): 1.53 (t, 3H, CH₃), 4.68 (q, 2H, OCH₂), 7.45 (m, 4H, H₂, H₃, H₆, H₇), 8.03 (d, 4H, H₁, H₄, H₅, H₈), 8.54 (s, 1H, H₁₀) | [1] |

| ¹³C-NMR (100 MHz, CDCl₃) | δ (ppm): 14.4 (CH₃), 61.7 (OCH₂), 124.7 (C₁, C₈), 125.4 (C₃, C₆), 126.6 (C₂, C₇), 128.4 (C₄ₐ, C₁₀ₐ), 128.5 (C₄, C₅), 129.0 (C₁₀), 130.9 (C₈ₐ, C₉ₐ), 169.8 (C=O) | [1] |

| IR (KBr, cm⁻¹) | 3079, 3053 (C-Hₐᵣ), 2981, 2929, 2904, 2867 (C-H), 1715 (C=O) | [1] |

| Mass Spec. (GC-MS) | m/z: 250 (M⁺, 100%), 222, 205, 177 | [1][4] |

Table 3: Crystallographic Data

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [1] |

| Space Group | Pccn | [1] |

| a | 8.5431 (6) Å | [1] |

| b | 10.2137 (7) Å | [1] |

| c | 14.5426 (11) Å | [1] |

| V | 1268.94 (16) ų | [1] |

| Z | 4 | [1] |

Experimental Workflow and Logic

The following diagrams illustrate the synthesis and characterization workflow for this compound.

Caption: Synthetic workflow for this compound.

Caption: Characterization workflow for the synthesized product.

References

An In-depth Technical Guide to Ethyl Anthracene-9-Carboxylate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structural features of ethyl anthracene-9-carboxylate. The information is curated to support research, discovery, and development activities within the chemical and pharmaceutical sciences.

Chemical Identity and Structure

This compound is an aromatic ester characterized by an ethyl group attached to the carboxyl substituent at the 9-position of an anthracene core.

-

IUPAC Name: this compound

-

CAS Number: 1754-54-7[1]

-

Molecular Formula: C₁₇H₁₄O₂[1]

-

Canonical SMILES: CCOC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31[1]

-

InChI: InChI=1S/C17H14O2/c1-2-19-17(18)16-14-9-5-3-7-12(14)11-13-8-4-6-10-15(13)16/h3-11H,2H2,1H3

Structural Diagram:

Caption: 2D Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 250.29 g/mol | [1] |

| Appearance | Colorless crystals | [2] |

| Melting Point | 381–382 K (108-109 °C) | [2] |

| Boiling Point | 416.1 °C at 760 mmHg | [1][3][4] |

| Density | 1.18 g/cm³ | [1][3][4] |

| Flash Point | 194.2 °C | [1][3][4] |

| Solubility | While specific data for the ethyl ester is limited, the related anthracene-9-carboxylic acid is soluble in organic solvents like ethanol, DMSO, and dimethylformamide, and has limited solubility in water. | [5][6] |

| LogP | 4.17 | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

3.1. NMR Spectroscopy [2]

| ¹H-NMR (400 MHz, CDCl₃) | |

| Chemical Shift (δ, ppm) | Assignment |

| 1.53 (t, 3H) | -CH₃ |

| 4.68 (q, 2H) | -OCH₂- |

| 7.45 (m, 4H) | H₂, H₃, H₆, H₇ |

| 8.03 (m, 4H) | H₁, H₄, H₅, H₈ |

| 8.54 (s, 1H) | H₁₀ |

| ¹³C-NMR (100 MHz, CDCl₃) | |

| Chemical Shift (δ, ppm) | Assignment |

| 13.70 | -CH₃ |

| 61.70 | -OCH₂- |

| 125.17 | C₁, C₈ |

| 125.86 | C₃, C₆ |

| 127.25 | C₂, C₇ |

| 128.37 | C₉, C₄ₐ, C₁₀ₐ |

| 128.89 | C₄, C₅ |

| 129.23 | C₁₀ |

| 131.35 | C₈ₐ, C₉ₐ |

| 169.10 | C=O |

3.2. Infrared (IR) Spectroscopy [2]

| Wavenumber (cm⁻¹) | Assignment |

| 3079, 3053 | Aromatic C-H stretch |

| 2981, 2929, 2904, 2867 | Aliphatic C-H stretch |

| 1715 | C=O stretch (ester) |

3.3. Mass Spectrometry (GC-MS) [2][7]

The mass spectrum shows a molecular ion peak (M⁺) at m/z 250, consistent with the molecular weight of the compound.

Crystallographic Data

Single-crystal X-ray diffraction has provided detailed insights into the three-dimensional structure of this compound.[2][8]

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| Unit Cell Dimensions | a = 8.5431(6) Å, b = 10.2137(7) Å, c = 14.5426(11) Å |

| Volume | 1268.94(16) ų |

| Z | 4 |

| Dihedral Angle | The angle between the carboxylate group and the anthracene ring system is 76.00(19)°.[2][9] |

The crystal structure is stabilized by C—H···O interactions and edge-to-face arene interactions.[2][9]

Experimental Protocols

5.1. Synthesis of this compound [2]

A common laboratory-scale synthesis involves the esterification of 9-anthracenecarbonyl chloride with ethanol.

Materials:

-

9-Anthracenecarbonyl chloride

-

Dichloromethane (CH₂Cl₂)

-

Ethanol (absolute)

-

Pyridine

-

2 N Hydrochloric acid (HCl)

-

Calcium chloride (CaCl₂) (anhydrous)

-

Acetone

Procedure:

-

A solution of 9-anthracenecarbonyl chloride (300 mg) in dichloromethane (45 ml) is prepared.[2]

-

Ethanol (10 ml) and pyridine (2 ml) are added to the solution.[2]

-

The resulting mixture is heated under reflux for 11 hours.[2]

-

After cooling to room temperature, the reaction mixture is extracted three times with 2 N aqueous HCl (50 ml each) and then twice with water (100 ml each).[2]

-

The organic layer is separated, dried over anhydrous CaCl₂, and the solvent is removed under reduced pressure.[2]

-

The crude product is recrystallized from acetone to yield colorless crystals of this compound.[2]

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

While this compound itself is primarily a research chemical, the anthracene-9-carboxylic acid moiety is a known chloride channel blocker.[5][10] This suggests that derivatives such as the ethyl ester could serve as valuable scaffolds or starting materials in the design and synthesis of novel therapeutic agents targeting ion channels. The fluorescent properties of the anthracene core also make it a useful building block for creating fluorescent probes and labels for biological imaging and assays.[6][11]

Safety Information

Detailed safety information, including a Material Safety Data Sheet (MSDS), should be consulted before handling this compound. As a general precaution, it should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

This document is intended for informational purposes for a technical audience. All laboratory work should be conducted in accordance with established safety protocols.

References

- 1. This compound|lookchem [lookchem.com]

- 2. Ethyl anthracene-9-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. 9-Anthracenecarboxylic acid ethyl ester | CAS#:1754-54-7 | Chemsrc [chemsrc.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

- 8. journals.iucr.org [journals.iucr.org]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. 9-Anthracenecarboxylic acid | 723-62-6 [chemicalbook.com]

Spectroscopic and Structural Analysis of Ethyl Anthracene-9-Carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Ethyl Anthracene-9-carboxylate, a molecule of interest in materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Molecular Structure and Properties

This compound (C₁₇H₁₄O₂) is an ester derivative of 9-anthracenecarboxylic acid.[1] Its chemical structure consists of an ethyl ester group attached to the 9-position of an anthracene core.

Chemical Structure:

Key Physicochemical Properties: [1]

-

Molecular Formula: C₁₇H₁₄O₂

-

Molecular Weight: 250.29 g/mol

-

Appearance: White powder

-

Melting Point: 381–382 K

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data [2]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1.53 | t | 7.1 | -CH₃ |

| 4.68 | q | 7.1 | -O-CH₂- |

| 7.45 - 7.55 | m | - | Aromatic H (4H) |

| 8.01 - 8.05 | m | - | Aromatic H (2H) |

| 8.49 | s | - | Aromatic H (1H, H-10) |

| 8.64 - 8.67 | m | - | Aromatic H (2H) |

Table 2: ¹³C NMR Spectroscopic Data [2]

| Chemical Shift (δ, ppm) | Assignment |

| 14.4 | -CH₃ |

| 61.3 | -O-CH₂- |

| 124.7 | Aromatic CH |

| 125.1 | Aromatic C (quaternary) |

| 126.4 | Aromatic CH |

| 126.8 | Aromatic CH |

| 128.4 | Aromatic CH |

| 128.5 | Aromatic C (quaternary) |

| 129.5 | Aromatic CH (C-10) |

| 130.9 | Aromatic C (quaternary) |

| 168.9 | C=O (Ester) |

Table 3: Infrared (IR) Spectroscopy Data [2]

| Wavenumber (cm⁻¹) | Assignment |

| 3053 | Aromatic C-H stretch |

| 2981, 2937 | Aliphatic C-H stretch |

| 1715 | C=O (Ester) stretch |

| 1248, 1172 | C-O (Ester) stretch |

| 885, 792, 735 | Aromatic C-H bend (out-of-plane) |

Table 4: Mass Spectrometry (MS) Data [2][3]

| m/z | Relative Intensity | Assignment |

| 250 | 100% | [M]⁺ (Molecular Ion) |

| 221 | [M - C₂H₅]⁺ | |

| 205 | [M - OC₂H₅]⁺ | |

| 176 | [M - COOC₂H₅]⁺ |

Experimental Protocols

The spectroscopic data presented above were obtained using the following methodologies:

Synthesis and Purification: [2]

This compound was synthesized by reacting 9-anthracenecarbonyl chloride with ethanol in the presence of pyridine. The reaction mixture was refluxed, followed by extraction and purification. The final product was obtained as a white powder after recrystallization from acetone.[2]

NMR Spectroscopy: [2]

¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a proton frequency of 400 MHz. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: [2]

The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample was prepared as a KBr pellet.

Mass Spectrometry (MS):

Mass spectral data were acquired using a mass spectrometer with electron ionization (EI).

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

Crystal Structure of Ethyl Anthracene-9-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of Ethyl anthracene-9-carboxylate. The information is compiled from published crystallographic data and is intended to serve as a comprehensive resource for researchers in chemistry, materials science, and drug development.

Core Crystallographic Data

The crystal structure of this compound (C₁₇H₁₄O₂) has been determined by single-crystal X-ray diffraction.[1][2][3][4] The compound crystallizes in an orthorhombic system.[1] A summary of the key crystallographic data is presented in the tables below.

Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₁₇H₁₄O₂ |

| Formula Weight | 250.28 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5431 (6) |

| b (Å) | 10.2137 (7) |

| c (Å) | 14.5426 (11) |

| Volume (ų) | 1268.94 (16) |

| Z | 4 |

| Temperature (K) | 153 (2) |

| Radiation | Mo Kα |

| Wavelength (Å) | 0.71073 |

| Absorption Coefficient (mm⁻¹) | 0.09 |

| Crystal Size (mm) | 0.25 × 0.25 × 0.20 |

| Reflections Collected | 15373 |

| Independent Reflections | 2020 |

| R(int) | 0.047 |

| R[F² > 2σ(F²)] | 0.035 |

| wR(F²) | 0.085 |

| Goodness-of-fit (S) | 1.04 |

Data sourced from Weber et al. (2008).[1]

Molecular Geometry

The molecular structure is characterized by a dihedral angle of 76.00 (19)° between the carboxylate group and the anthracene moiety.[1][2][3] The torsion angle around the O—Csp³ bond of the ethyl ester group is 108.52 (18)°.[1][3] The crystal packing is stabilized by C—H···O interactions and edge-to-face arene interactions.[1][2][3]

Experimental Protocols

The following sections detail the methodologies employed for the synthesis and crystallographic analysis of this compound, based on the published literature.[1]

Synthesis of this compound

The synthesis of this compound is achieved through the esterification of 9-anthracenecarbonyl chloride with ethanol.

Materials:

-

9-Anthracenecarbonyl chloride

-

Ethanol

-

Pyridine

-

Dichloromethane (CH₂Cl₂)

-

2 N Hydrochloric acid (HCl)

-

Calcium chloride (CaCl₂)

-

Acetone

Procedure:

-

A solution of 9-anthracenecarbonyl chloride (300 mg) in CH₂Cl₂ (45 ml) is prepared.

-

Ethanol (10 ml) and pyridine (2 ml) are added to the solution.

-

The resulting mixture is heated under reflux for 11 hours.

-

After cooling to room temperature, the solution is extracted three times with 2 N aqueous HCl and then with water.

-

The organic layer is dried over CaCl₂.

-

The solvent is removed under reduced pressure to yield a white powder.

-

Recrystallization from acetone affords colorless crystals suitable for X-ray diffraction.[1]

Single-Crystal X-ray Diffraction

Data Collection:

-

A Bruker Kappa APEXII CCD diffractometer was used for data collection.[1]

-

The crystal was maintained at a temperature of 153(2) K during data collection.[1]

Structure Solution and Refinement:

-

The structure was solved using SHELXS97 and refined with SHELXL97.[1]

-

Hydrogen atoms were placed in calculated positions and refined using a riding model.[1]

Visualized Workflows and Pathways

To further elucidate the experimental and potential biological context of this compound, the following diagrams are provided.

While the direct biological activity of this compound is not extensively documented, its parent compound, 9-anthracenecarboxylic acid, is a known inhibitor of Ca²⁺-activated Cl⁻ channels (CaCCs). This suggests a potential area of investigation for its ester derivatives in drug development.

References

An In-depth Technical Guide on the Solubility of Ethyl Anthracene-9-carboxylate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethyl anthracene-9-carboxylate, a molecule of interest in various research and development fields. Due to the limited availability of published quantitative solubility data for this specific compound, this document outlines a robust experimental protocol for determining its solubility using the isothermal saturation method. Furthermore, it presents a hypothetical dataset to illustrate how such data can be effectively organized and interpreted. This guide also details the analytical methodologies required for accurate solubility determination.

Introduction to the Solubility of this compound

This compound is an aromatic ester with a polycyclic framework, which suggests that its solubility will be significantly influenced by the polarity of the solvent. Generally, it is expected to exhibit poor solubility in polar solvents like water and higher solubility in non-polar and moderately polar organic solvents. Understanding the precise solubility of this compound in various organic solvents is crucial for a range of applications, including reaction chemistry, purification by crystallization, formulation development, and analytical method development.

Experimental Protocol: Isothermal Saturation Method for Solubility Determination

The most common and reliable method for determining the equilibrium solubility of a solid compound in a liquid solvent is the isothermal saturation method, also known as the shake-flask method. This procedure involves saturating a solvent with the solute at a constant temperature and then measuring the concentration of the solute in the saturated solution.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., acetone, ethanol, ethyl acetate, toluene, hexane)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Sintered glass filter or centrifuge with appropriate tubes

-

Volumetric flasks and pipettes

-

Drying oven

-

Analytical instrumentation for concentration determination (e.g., gravimetric analysis equipment, HPLC, UV-Vis spectrophotometer)

Procedure

-

Sample Preparation: Add an excess amount of solid this compound to a series of flasks, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Equilibration: Seal the flasks and place them in a thermostatic shaker or water bath set to the desired temperature (e.g., 298.15 K, 308.15 K, 318.15 K). Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is achieved.

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed at the constant temperature to let the excess solid settle. Carefully separate the saturated solution from the undissolved solid. This can be achieved by either:

-

Filtration: Using a pre-warmed or pre-cooled sintered glass filter to avoid temperature fluctuations that could alter the solubility.

-

Centrifugation: Centrifuging the mixture at the experimental temperature and then carefully decanting the supernatant.

-

-

Concentration Analysis: Accurately determine the concentration of this compound in the clear, saturated solution using a suitable analytical method. A detailed protocol for gravimetric analysis is provided below.

Gravimetric Analysis of the Saturated Solution

-

Accurately pipette a known volume of the saturated solution into a pre-weighed, dry evaporating dish.

-

Record the total weight of the dish and the solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a rotary evaporator can be used.

-

Once the majority of the solvent has been removed, place the evaporating dish in a drying oven at a temperature below the melting point of this compound until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it to determine the mass of the dissolved solid.

Data Calculation

From the gravimetric analysis, the following solubility expressions can be calculated:

-

Mass Fraction (w/w): (mass of dissolved solid) / (mass of saturated solution)

-

Grams per 100g of Solvent: (mass of dissolved solid / mass of solvent) * 100

-

Mole Fraction (x): (moles of dissolved solid) / (moles of dissolved solid + moles of solvent)

Data Presentation: Solubility of this compound

Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at Different Temperatures (Expressed as Mass Fraction, w/w)

| Solvent | Temperature (K) | Solubility (mass fraction, w/w) |

| Acetone | 298.15 | 0.045 |

| 308.15 | 0.062 | |

| 318.15 | 0.081 | |

| Ethanol | 298.15 | 0.015 |

| 308.15 | 0.023 | |

| 318.15 | 0.035 | |

| Ethyl Acetate | 298.15 | 0.038 |

| 308.15 | 0.051 | |

| 318.15 | 0.069 | |

| Toluene | 298.15 | 0.055 |

| 308.15 | 0.075 | |

| 318.15 | 0.098 | |

| Hexane | 298.15 | 0.005 |

| 308.15 | 0.009 | |

| 318.15 | 0.014 |

Table 2: Hypothetical Solubility of this compound in Various Organic Solvents at Different Temperatures (Expressed in g/100g of Solvent)

| Solvent | Temperature (K) | Solubility ( g/100g of solvent) |

| Acetone | 298.15 | 4.71 |

| 308.15 | 6.61 | |

| 318.15 | 8.81 | |

| Ethanol | 298.15 | 1.52 |

| 308.15 | 2.35 | |

| 318.15 | 3.63 | |

| Ethyl Acetate | 298.15 | 3.95 |

| 308.15 | 5.37 | |

| 318.15 | 7.41 | |

| Toluene | 298.15 | 5.82 |

| 308.15 | 8.11 | |

| 318.15 | 10.86 | |

| Hexane | 298.15 | 0.50 |

| 308.15 | 0.91 | |

| 318.15 | 1.42 |

Table 3: Hypothetical Solubility of this compound in Various Organic Solvents at Different Temperatures (Expressed as Mole Fraction, x)

| Solvent | Temperature (K) | Solubility (mole fraction, x) |

| Acetone | 298.15 | 0.010 |

| 308.15 | 0.014 | |

| 318.15 | 0.019 | |

| Ethanol | 298.15 | 0.003 |

| 308.15 | 0.005 | |

| 318.15 | 0.007 | |

| Ethyl Acetate | 298.15 | 0.011 |

| 308.15 | 0.015 | |

| 318.15 | 0.021 | |

| Toluene | 298.15 | 0.020 |

| 308.15 | 0.028 | |

| 318.15 | 0.037 | |

| Hexane | 298.15 | 0.002 |

| 308.15 | 0.003 | |

| 318.15 | 0.005 |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal saturation method followed by gravimetric analysis for determining the solubility of this compound.

Alternative Analytical Methodologies

While gravimetric analysis is a straightforward method, other analytical techniques can also be employed for determining the concentration of the saturated solution, which can be particularly useful for very low solubilities or for high-throughput screening.

-

High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method. A calibration curve of known concentrations of this compound is first prepared. The saturated solution is then diluted and injected into the HPLC system to determine its concentration by comparing the peak area to the calibration curve.

-

UV-Vis Spectroscopy: This method is suitable if this compound has a distinct chromophore that absorbs in the UV-Vis range. A Beer-Lambert law calibration curve is generated using standard solutions of known concentrations. The absorbance of the diluted saturated solution is then measured to determine its concentration.

The selection of the analytical method will depend on the instrumentation available, the concentration range of the solubility, and the potential for interference from the solvent.

An In-Depth Technical Guide to the Photophysical Properties of Ethyl Anthracene-9-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl anthracene-9-carboxylate, an ester derivative of anthracene, exhibits distinct photophysical properties stemming from its aromatic core. This document provides a comprehensive overview of these characteristics, including its absorption and emission behavior, fluorescence quantum yield, and fluorescence lifetime. Detailed experimental protocols for the characterization of these properties are presented to facilitate reproducible research. Due to the limited availability of a complete photophysical dataset for this compound, data for the structurally similar parent compound, Anthracene-9-carboxylic acid (ANCA), is utilized as a close approximation to illustrate the expected photophysical behavior. This guide serves as a foundational resource for researchers employing this molecule in drug development, materials science, and other scientific endeavors.

Introduction

Anthracene and its derivatives are a well-studied class of polycyclic aromatic hydrocarbons known for their characteristic fluorescence. The substitution at the 9-position, as in this compound, can significantly influence the molecule's electronic structure and, consequently, its interaction with light. Understanding these photophysical properties is crucial for applications ranging from fluorescent probes in biological imaging to components in optoelectronic devices. This technical guide synthesizes the available information on the photophysical properties of this compound and provides detailed methodologies for their measurement.

Photophysical Properties

The core photophysical parameters of an aromatic molecule like this compound include its absorption and emission spectra, fluorescence quantum yield (ΦF), and fluorescence lifetime (τF). These properties are often influenced by the solvent environment.

Absorption and Emission Spectra

The electronic absorption spectrum of anthracene derivatives is characterized by distinct vibronic bands in the ultraviolet region. The absorption bands of anthracene-9-carboxylic acid (ANCA), a close analogue of the ethyl ester, are attributed to π-π* transitions within the anthracene core. The long-wavelength absorption band corresponds to the 1A → 1La transition, while the band at shorter wavelengths is assigned to the 1A → 1Bb transition[1]. Upon excitation, the molecule relaxes to the first excited singlet state (S1) and subsequently emits a photon to return to the ground state (S0), a process observed as fluorescence.

The following table summarizes the absorption and emission maxima of Anthracene-9-carboxylic acid in various solvents, which are expected to be similar for this compound.

Table 1: Absorption and Emission Maxima of Anthracene-9-carboxylic acid in Various Solvents [1]

| Solvent | Dielectric Constant (ε) | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) |

| n-Heptane | 1.92 | 344, 361, 380 | 388, 409, 432 |

| Cyclohexane | 2.02 | 344, 361, 380 | 388, 409, 432 |

| Dioxane | 2.21 | 345, 363, 383 | 390, 412, 435 |

| Ethyl Acetate | 6.02 | 344, 361, 380 | 390, 411, 434 |

| Tetrahydrofuran (THF) | 7.58 | 345, 363, 383 | 392, 414, 438 |

| Dichloromethane | 8.93 | 346, 364, 384 | 394, 416, 440 |

| Acetone | 20.7 | 345, 363, 383 | 395, 418, 442 |

| Ethanol | 24.6 | 345, 363, 383 | 397, 419, 443 |

| Acetonitrile | 37.5 | 345, 363, 382 | 393, 415, 439 |

| Water | 80.1 | 345, 363, 383 | 410, 433, 458 |

Fluorescence Quantum Yield and Lifetime

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τF) is the average time the molecule spends in the excited state before returning to the ground state. These parameters are crucial for applications that rely on the brightness and temporal characteristics of fluorescence.

Table 2: Fluorescence Lifetime of Anthracene-9-carboxylic acid

| Solvent | Fluorescence Lifetime (τF, ns) |

| Ethanol | 3.66[1] |

Experimental Protocols

Accurate determination of photophysical properties requires standardized experimental procedures. The following sections detail the methodologies for key measurements.

UV-Vis Absorption Spectroscopy

This technique is used to measure the absorption of light by a sample as a function of wavelength.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a spectroscopic grade solvent. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-500 nm).

-

The instrument software will automatically subtract the baseline to provide the absorption spectrum of the compound.

-

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Steady-State Fluorescence Spectroscopy

This method measures the intensity of fluorescence emission at different wavelengths.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound with an absorbance of approximately 0.1 at the excitation wavelength to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

-

Measurement:

-

Select an appropriate excitation wavelength (typically one of the absorption maxima).

-

Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence spectrum.

-

-

Data Analysis: Determine the wavelength of maximum fluorescence emission (λem).

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.

Methodology:

-

Standard Selection: Choose a fluorescence standard with absorption and emission properties similar to the sample. Anthracene (ΦF = 0.27 in ethanol) is a common standard for blue-emitting compounds.

-

Sample and Standard Preparation: Prepare a series of solutions of both the sample and the standard at different concentrations, ensuring that the absorbance at the excitation wavelength is below 0.1.

-

Measurement:

-

Measure the UV-Vis absorption spectra for all solutions.

-

Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curves for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

The quantum yield of the sample (ΦF,sample) is calculated using the following equation:

ΦF,sample = ΦF,std * (msample / mstd) * (nsample2 / nstd2)

where ΦF,std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

-

Time-Resolved Fluorescence Spectroscopy

This technique measures the decay of fluorescence intensity over time after excitation with a short pulse of light.

Methodology:

-

Instrumentation: Use a time-correlated single-photon counting (TCSPC) system, which includes a pulsed light source (e.g., picosecond laser diode or LED), a fast detector (e.g., single-photon avalanche diode or microchannel plate photomultiplier tube), and timing electronics.

-

Measurement:

-

Excite the sample with the pulsed light source.

-

Record the arrival times of the emitted photons relative to the excitation pulses.

-

Accumulate a histogram of these time differences to build up the fluorescence decay curve.

-

-

Data Analysis:

-

Fit the fluorescence decay curve to an exponential function (or a sum of exponentials) to determine the fluorescence lifetime (τF).

-

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

Conclusion

This technical guide provides a detailed overview of the core photophysical properties of this compound, leveraging data from its close structural analog, Anthracene-9-carboxylic acid, to establish expected behaviors. The inclusion of comprehensive experimental protocols for absorption and fluorescence spectroscopy, quantum yield determination, and lifetime measurements offers a practical resource for researchers. The provided workflows serve as a clear visual guide for executing these experiments. A complete and direct characterization of this compound across a broad range of solvents would be a valuable contribution to the field, further enhancing its utility in various scientific and technological applications.

References

Determining the Fluorescence Quantum Yield of Ethyl Anthracene-9-carboxylate: A Technical Guide

Introduction: The Significance of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule[1]. A high quantum yield is often a desirable characteristic in many applications, including the development of fluorescent probes, sensors, and imaging agents, as it signifies a more efficient conversion of absorbed light into a detectable fluorescent signal[1]. For a compound like Ethyl anthracene-9-carboxylate, understanding its fluorescence quantum yield is crucial for assessing its potential in these applications.

Anthracene and its derivatives are a well-studied class of polycyclic aromatic hydrocarbons known for their strong fluorescence. The introduction of substituents, such as the ethyl carboxylate group at the 9-position, can significantly influence the photophysical properties of the anthracene core. These modifications can alter the excited state dynamics, affecting both the radiative (fluorescence) and non-radiative decay pathways. Therefore, the experimental determination of the quantum yield is an essential step in the characterization of such novel or modified fluorophores.

This guide will focus on the most common and accessible method for determining the fluorescence quantum yield: the relative method. This technique involves comparing the fluorescence properties of the test compound (this compound) to a well-characterized fluorescence standard with a known quantum yield[1][2][3].

Photophysical Context: Anthracene Derivatives and Solvent Effects

The fluorescence of anthracene derivatives is highly sensitive to their environment, particularly the polarity of the solvent. Generally, an increase in solvent polarity can lead to a decrease in fluorescence intensity for many aromatic compounds[4]. This phenomenon is often attributed to the stabilization of the excited state dipole moment by the polar solvent molecules, which can promote non-radiative decay pathways and thus lower the quantum yield[5].

For anthracene itself, studies have shown a decrease in fluorescence intensity with increasing solvent polarity[2]. It is reasonable to hypothesize that this compound will exhibit similar behavior. The ester group at the 9-position introduces polarity and conformational flexibility, which can further influence the solvent-fluorophore interactions and the resulting photophysical properties.

The selection of an appropriate solvent is therefore a critical experimental parameter. For the purpose of this guide, we will consider ethanol as a suitable solvent, given that the quantum yield of a common standard, anthracene, is well-documented in this medium (Φf = 0.27)[6].

Experimental Determination of Fluorescence Quantum Yield: A Step-by-Step Protocol

The following protocol details the relative method for determining the fluorescence quantum yield of this compound. This method relies on the principle that if a standard and a sample solution have the same absorbance at the same excitation wavelength, they are absorbing the same number of photons. Consequently, the ratio of their integrated fluorescence intensities is proportional to the ratio of their quantum yields[1].

Materials and Instrumentation

Materials:

-

This compound (synthesis and purification details can be found in the literature[7])

-

Fluorescence standard (e.g., Anthracene or Quinine Sulfate)

-

Spectroscopic grade solvent (e.g., Ethanol)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length for both absorbance and fluorescence)

Instrumentation:

-

UV-Vis Spectrophotometer

-

Spectrofluorometer with a monochromatic excitation source and an emission detector capable of providing corrected emission spectra.

Selection of a Suitable Fluorescence Standard

The choice of the fluorescence standard is critical for the accuracy of the relative quantum yield measurement. The ideal standard should have the following characteristics:

-

A well-documented and stable quantum yield.

-

Absorption and emission spectra that are in a similar range to the test compound.

-

High photostability.

For this compound, which is an anthracene derivative, Anthracene itself is an excellent choice as a standard, especially in ethanol where its quantum yield is reported to be 0.27[6]. Another commonly used standard is Quinine Sulfate in 0.1 M H2SO4, which has a quantum yield of 0.58[8].

Table 1: Common Fluorescence Quantum Yield Standards

| Standard | Solvent | Quantum Yield (Φf) | Excitation Wavelength (nm) |

| Anthracene | Ethanol | 0.27 | 350 |

| Quinine Sulfate | 0.1 M H2SO4 | 0.58 | 350 |

| Fluorescein | 0.1 M NaOH | 0.95 | 496 |

| Rhodamine 6G | Ethanol | 0.95 | 488 |

Experimental Workflow

The following diagram illustrates the workflow for the relative quantum yield determination.

Caption: Experimental workflow for relative fluorescence quantum yield determination.

Detailed Protocol

-

Preparation of Stock Solutions: Prepare stock solutions of this compound and the chosen standard (e.g., Anthracene) in the selected spectroscopic grade solvent (e.g., Ethanol) of a known concentration (e.g., 10⁻⁴ M).

-

Preparation of Dilutions: From the stock solutions, prepare a series of 5-6 dilutions for both the sample and the standard. The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1 to avoid inner filter effects[3][8].

-

Absorbance Measurements:

-

Using a UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the sample and the standard. Use the pure solvent as a blank reference.

-

From the spectra, determine the absorbance value at the chosen excitation wavelength for each solution. The excitation wavelength should be a wavelength where both the sample and the standard have significant absorbance.

-

-

Fluorescence Measurements:

-

Set the excitation wavelength on the spectrofluorometer to the same wavelength used for the absorbance measurements.

-

Record the corrected fluorescence emission spectrum for each dilution of the sample and the standard.

-

It is crucial to keep the instrument parameters (e.g., excitation and emission slit widths) constant for all measurements of the sample and the standard[3].

-

-

Data Analysis:

-

Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity.

-

For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-

Perform a linear regression for each data set. The resulting plots should be linear with a y-intercept close to zero. The slope of this line is the gradient (Grad).

-

Calculation of the Fluorescence Quantum Yield

The fluorescence quantum yield of the sample (Φx) can be calculated using the following equation[3][9]:

Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)

Where:

-

Φst is the fluorescence quantum yield of the standard.

-

Gradx is the gradient from the plot of integrated fluorescence intensity vs. absorbance for the sample.

-

Gradst is the gradient from the plot of integrated fluorescence intensity vs. absorbance for the standard.

-

ηx is the refractive index of the solvent used for the sample.

-

ηst is the refractive index of the solvent used for the standard.

If the same solvent is used for both the sample and the standard, the equation simplifies to:

Φx = Φst * (Gradx / Gradst)

Data Presentation and Interpretation

The results of the quantum yield determination should be presented clearly and concisely.

Table 2: Example Data for Quantum Yield Calculation of this compound

| Sample | Solvent | Standard | Φst | Gradx | Gradst | ηx/ηst | Calculated Φx |

| This compound | Ethanol | Anthracene | 0.27 | [Experimental Value] | [Experimental Value] | 1.00 | [Calculated Value] |

A high calculated Φx value would indicate that this compound is a highly fluorescent compound, making it a promising candidate for applications requiring bright fluorophores. Conversely, a low quantum yield would suggest that non-radiative decay processes are dominant.

Conclusion and Future Directions

This guide has provided a detailed, step-by-step protocol for the experimental determination of the fluorescence quantum yield of this compound using the relative method. By following this self-validating procedure, researchers can obtain reliable and reproducible data, which is essential for the characterization of this and other novel fluorescent compounds. The principles and methodologies outlined here are broadly applicable in the fields of materials science, chemistry, and drug development.

Further studies could investigate the effect of different solvents on the quantum yield of this compound to build a more complete photophysical profile. Additionally, determining other photophysical parameters, such as the fluorescence lifetime, would provide deeper insights into the excited-state dynamics of this molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. Making sure you're not a bot! [opus4.kobv.de]

- 3. chem.uci.edu [chem.uci.edu]

- 4. jmess.org [jmess.org]

- 5. Solvent Effects on Fluorescence Emission [evidentscientific.com]

- 6. shimadzu.com [shimadzu.com]

- 7. agilent.com [agilent.com]

- 8. iss.com [iss.com]

- 9. jasco-global.com [jasco-global.com]

Unveiling the Photophysical Heartbeat: A Technical Guide to the Fluorescence Lifetime of Ethyl Anthracene-9-carboxylate and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Core Photophysical Data: A Comparative Summary

The fluorescence properties of anthracene derivatives are highly sensitive to their structural modifications and the surrounding solvent environment. The following table summarizes the key quantitative data for anthracene-9-carboxylic acid (ANCA), a pertinent analog of ethyl anthracene-9-carboxylate.

| Compound | Solvent | Fluorescence Lifetime (τ) | Decay Characteristics | Emission Wavelength for Lifetime Measurement |

| Anthracene-9-carboxylic Acid (ANCA) | Ethanol | τ₁ = 3.66 ns | Biexponential | 357 nm |

| τ₂ = 9.6 ns | 468 nm |

Table 1: Fluorescence Lifetime Data for Anthracene-9-carboxylic Acid (ANCA) in Ethanol. Data extracted from[1].

The biexponential decay of ANCA in ethanol suggests the presence of at least two distinct excited-state species or conformations, each with a unique lifetime. This behavior is crucial for interpreting time-resolved fluorescence data and understanding the molecular dynamics upon photoexcitation.

Experimental Protocol: Time-Correlated Single Photon Counting (TCSPC)

The determination of fluorescence lifetimes is predominantly achieved through Time-Correlated Single Photon Counting (TCSPC), a highly sensitive technique for measuring the decay of fluorescence intensity over time. The following protocol is a generalized procedure based on the methodology described for the analysis of anthracene-9-carboxylic acid[1].

1. Sample Preparation:

-

Solutions of the anthracene derivative are prepared in spectroscopic grade solvents (e.g., ethanol) at a low concentration (typically in the micromolar range) to avoid aggregation and inner filter effects.

-

The solutions are purged with an inert gas, such as argon, for several minutes before measurement to remove dissolved oxygen, a known quencher of fluorescence.

2. Instrumentation:

-

A TCSPC spectrometer is employed, typically equipped with a pulsed light source (e.g., a hydrogen-filled flash lamp or a picosecond laser diode) for sample excitation.

-

The excitation wavelength is selected based on the absorption spectrum of the compound (e.g., 357 nm for ANCA).

-

The fluorescence emission is collected at a 90-degree angle to the excitation beam and passed through a monochromator to select the desired emission wavelength.

-

A high-speed, sensitive detector, such as a photomultiplier tube (PMT), is used to detect the emitted single photons.

3. Data Acquisition:

-

The instrument measures the time difference between the excitation pulse and the arrival of the first photon of fluorescence.

-

This process is repeated at a high frequency, and the data is collected to build a histogram of photon counts versus time. This histogram represents the fluorescence decay curve.

-

An instrument response function (IRF) is also recorded using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) to account for the temporal spread of the excitation pulse and the detector response.

4. Data Analysis:

-

The fluorescence decay curve is analyzed by fitting it to a multi-exponential decay model using deconvolution software. This process mathematically removes the contribution of the IRF from the measured decay.

-

The goodness of the fit is evaluated by statistical parameters such as chi-squared (χ²) and the randomness of the weighted residuals.

-

The analysis yields the fluorescence lifetimes (τ) and their relative amplitudes (α), providing a quantitative description of the excited-state decay kinetics.

Logical Workflow for Fluorescence Lifetime Measurement

The following diagram illustrates the logical workflow involved in a typical fluorescence lifetime measurement experiment using the TCSPC technique.

Caption: Workflow for Fluorescence Lifetime Determination.

Signaling Pathway of Photoexcitation and De-excitation

The fundamental process underlying fluorescence involves the absorption of a photon, leading to an electronically excited state, followed by the emission of a photon as the molecule returns to its ground state. This process is in competition with other non-radiative decay pathways.

Caption: Jablonski Diagram for Photophysical Processes.

References

Theoretical Calculations of Ethyl Anthracene-9-Carboxylate Properties: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl anthracene-9-carboxylate is a fluorescent molecule with potential applications in various scientific fields, including drug development and materials science. A thorough understanding of its molecular properties is crucial for predicting its behavior and designing novel applications. While experimental data provides valuable insights, theoretical calculations offer a powerful complementary approach to elucidate its electronic structure, spectroscopic characteristics, and reactivity at a granular level. This technical guide outlines the standard computational methodologies for investigating the properties of this compound, referencing available experimental data and established theoretical precedents for similar aromatic compounds.

Introduction

This compound, a derivative of the polycyclic aromatic hydrocarbon anthracene, possesses a unique combination of a rigid, planar aromatic core and a flexible ester group. This structure gives rise to interesting photophysical properties that are sensitive to its local environment. Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), provides a robust framework for exploring these properties. This guide details the theoretical protocols for geometry optimization, electronic structure analysis, and prediction of spectroscopic data for this compound.

Molecular Geometry: A Comparison of Experimental and Theoretical Approaches

The foundational step in any theoretical investigation is the determination of the molecule's equilibrium geometry. For this compound, high-quality experimental data from single-crystal X-ray diffraction is available and serves as an excellent benchmark for computational methods.[1][2][3][4]

Experimental Crystal Structure Data

X-ray diffraction studies have revealed key structural parameters of this compound in the solid state. A notable feature is the significant dihedral angle between the carboxylate group and the anthracene ring system.[1][2][3][4]

| Parameter | Experimental Value |

| Dihedral Angle (COO group vs. Anthracene) | 76.00 (19)°[1][2][3][4] |

| Torsion Angle (around O—Csp3 of ester) | 108.52 (18)°[1][2][3][4] |

Theoretical Geometry Optimization Protocol

To obtain the theoretical gas-phase geometry, the following computational protocol is recommended:

-

Method: Density Functional Theory (DFT) is the method of choice for a good balance between accuracy and computational cost.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated functional for organic molecules.[5] Other modern functionals like the M06-2X or ωB97X-D could also be employed for comparison.[6]

-

Basis Set: A Pople-style basis set such as 6-311+G(d,p) is recommended to provide sufficient flexibility for describing the electronic distribution, including polarization and diffuse functions.

-

Software: The calculations can be performed using standard quantum chemistry software packages like Gaussian, ORCA, or GAMESS.

The workflow for this process can be visualized as follows:

The optimized geometry is expected to show slight deviations from the crystal structure due to the absence of crystal packing forces in the gas-phase calculation. The calculated bond lengths, bond angles, and dihedral angles would then be systematically compared with the experimental values to validate the chosen level of theory.

Electronic Properties

Once the optimized geometry is obtained, a wealth of electronic properties can be calculated to understand the molecule's reactivity and electronic behavior.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding electronic transitions and reactivity.

| Property | Theoretical Value (Arbitrary Units) | Description |

| HOMO Energy | -X.XX eV | Energy of the highest occupied molecular orbital. Relates to the ability to donate an electron. |

| LUMO Energy | -Y.YY eV | Energy of the lowest unoccupied molecular orbital. Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | Z.ZZ eV | Energy difference between HOMO and LUMO. Correlates with chemical reactivity and the energy of the lowest electronic transition. |

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a lower energy required for electronic excitation. For anthracene derivatives, the HOMO and LUMO are typically π and π* orbitals, respectively, localized on the aromatic system.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution on the molecule's surface. It is invaluable for identifying electrophilic and nucleophilic sites.

The expected MEP for this compound would show:

-

Negative Potential (Red/Yellow): Concentrated around the carbonyl oxygen of the ester group, indicating a region susceptible to electrophilic attack.

-

Positive Potential (Blue): Likely found on the hydrogen atoms of the anthracene core and the ethyl group.

-

Neutral Potential (Green): Predominantly over the aromatic rings.

Spectroscopic Properties

Theoretical calculations can predict various spectroscopic properties, aiding in the interpretation of experimental spectra.

Vibrational Spectroscopy (IR and Raman)

Harmonic vibrational frequency calculations at the same level of theory as the geometry optimization can predict the infrared (IR) and Raman spectra. The calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental values.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental IR Frequency (cm⁻¹) | Assignment |

| C=O Stretch | ~1710-1730 | 1715 | Carbonyl stretch of the ester group. |

| C-O Stretch | ~1200-1300 | 1238, 1264 | Ester C-O stretching vibrations. |

| Aromatic C-H Stretch | ~3000-3100 | 3053, 3079 | C-H stretching on the anthracene ring. |

| Aliphatic C-H Stretch | ~2900-3000 | 2981 | C-H stretching of the ethyl group. |

Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum.[7]

TD-DFT Protocol:

-

Method: TD-DFT calculations are performed on the optimized ground-state geometry.

-

Functional/Basis Set: The same functional and basis set as the ground-state calculations are typically used (e.g., TD-B3LYP/6-311+G(d,p)).

-

Solvent Effects: To better match experimental conditions, solvent effects can be included using implicit solvent models like the Polarizable Continuum Model (PCM).

| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Major Orbital Contributions |

| S₀ → S₁ | ~380-400 | > 0.1 | HOMO → LUMO (π → π) |

| S₀ → S₂ | ~360-380 | > 0.1 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | ~250-260 | > 1.0 | Multiple (π → π*) |

The results would be expected to show the characteristic vibronic structure of the anthracene chromophore in the 300-400 nm region and a very intense absorption band around 250 nm.

Conclusion

This guide has outlined the standard theoretical methodologies for a comprehensive computational study of this compound. By combining DFT for ground-state properties and TD-DFT for excited-state properties, a detailed understanding of its molecular geometry, electronic structure, and spectroscopic signatures can be achieved. These theoretical insights are invaluable for rationalizing its experimental behavior and guiding the design of new molecules with tailored properties for applications in drug development and materials science. The close agreement between available experimental data and the expected outcomes of these standard computational protocols underscores the predictive power of modern theoretical chemistry.

References

- 1. Ethyl anthracene-9-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ethyl anthracene-9-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. mdpi.com [mdpi.com]

- 6. Binding Energy Calculations of Anthracene and Rhodamine 6G H-Type Dimers: A Comparative Study of DFT and SMD Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl Anthracene-9-carboxylate: Commercial Availability, Synthesis, and Biological Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl anthracene-9-carboxylate, a fluorescent aromatic ester. The document details its commercial availability, synthesis protocols, and known physicochemical properties. It also explores the biological activities of its parent compound, 9-anthracenecarboxylic acid, to infer potential applications for this compound in biomedical research and drug development, acknowledging the current scarcity of direct biological data for the ethyl ester form.

Commercial Availability and Suppliers

This compound is commercially available from a number of chemical suppliers. The purity and price can vary between suppliers, and it is typically sold in research quantities. Below is a summary of some commercially available options.[1]

| Supplier | Product Name | Purity | Quantity | Price (USD) |

| Rieke Metals | Anthracene-9-carboxylicacidethylester | - | 1g | $661.00 |

| 5g | $1728.00 | |||

| American Custom Chemicals Corporation | 9-ANTHRACENECARBOXYLIC ACID ETHYL ESTER | 95.00% | 1G | $808.50 |

| 95.00% | 5G | $1328.25 | ||

| 95.00% | 10G | $1963.50 | ||

| aablocks | 9-Anthracenecarboxylicacid,ethylester | 97% | 1g | $871.00 |

| 97% | 5g | $2205.00 |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.[1][2]

| Property | Value |

| CAS Number | 1754-54-7 |

| Molecular Formula | C₁₇H₁₄O₂ |

| Molecular Weight | 250.29 g/mol |

| Boiling Point | 416.098°C at 760 mmHg |

| Flash Point | 194.157°C |

| Density | 1.18 g/cm³ |

| Vapor Pressure | 0 mmHg at 25°C |

| LogP | 5.19 (Predicted) |

Synthesis and Characterization

3.1. Synthesis of this compound

A common method for the synthesis of this compound is the Fischer esterification of 9-anthracenecarboxylic acid with ethanol in the presence of an acid catalyst. An alternative reported method involves the reaction of 9-anthracenecarbonyl chloride with ethanol.

Experimental Protocol: Synthesis from 9-Anthracenecarbonyl Chloride

-

Materials:

-

9-Anthracenecarbonyl chloride (300 mg)

-

Dichloromethane (CH₂Cl₂) (45 ml)

-

Ethanol (10 ml)

-

Pyridine (2 ml)

-

2 N Hydrochloric acid (HCl)

-

Calcium chloride (CaCl₂)

-

Acetone

-

-

Procedure:

-

A solution of 9-anthracenecarbonyl chloride in dichloromethane is reacted with ethanol and pyridine.

-

The resulting solution is heated under reflux for 11 hours.

-

After cooling to room temperature, the solution is extracted three times with 2 N aqueous HCl and water (50 ml each), followed by two extractions with water (100 ml).

-

Dichloromethane (200 ml) is added, and the organic layer is dried over calcium chloride.

-

The solvent is removed under reduced pressure.

-

The resulting white powder is recrystallized from acetone to yield colorless crystals of this compound.

-

-

Yield: 82%

-

Melting Point: 381–382 K

3.2. Characterization Data

The structure and purity of this compound can be confirmed by various analytical techniques.

-

¹H-NMR (400 MHz, CDCl₃, δ, p.p.m.): 1.53 (m, CH₃); 4.68 (q, ³J=7.2 Hz, OCH₂, 2H); 7.45 (m, H₂, H₃, H₆, H₇, 4H); 8.03 (t, H₁, H₄, H₅, H₈, 4H); 8.54 (t, H₁₀, 1H).

-

¹³C-NMR (100 MHz, CDCl₃, δ, p.p.m.): 13.70 (CH₃), 61.70 (OCH₂), 125.17 (C₁, C₈), 125.86 (C₃, C₆), 127.25 (C₂, C₇); 128.37 (C₉, C₄ₐ, C₁₀ₐ); 128.89 (C₄, C₅); 129.23 (C₁₀); 131.35 (C₈ₐ, C₉ₐ); 169.10 (C=O).

-

IR (KBr, cm⁻¹): 3079 (w), 3053 (w) (C–Hₐᵣ); 2981 (m), 2929, 2904, 2867 (C–H); 1715 (C=O).

-

Crystal Structure: Orthorhombic, with the COO group and the anthracene fragment forming a dihedral angle of 76.00 (19)°.[3]

Biological Activity and Potential Signaling Pathways

Currently, there is a lack of published research specifically investigating the biological activity and signaling pathway engagement of this compound. However, its parent compound, 9-anthracenecarboxylic acid (9-AC), is a known inhibitor of chloride channels.[4][5] It is plausible that this compound may act as a prodrug that is hydrolyzed in vivo to 9-AC, or it may possess its own intrinsic activity.

4.1. Known Biological Activity of 9-Anthracenecarboxylic Acid (9-AC)

9-AC has been demonstrated to block Ca²⁺-activated Cl⁻ currents (CaCCs) in various cell types, including smooth muscle and epithelial cells.[4] It also inhibits the CLCN1-type chloride channel in skeletal muscle. These actions can modulate important physiological processes such as fluid secretion, smooth muscle contraction, and neuronal excitability.

4.2. Hypothetical Signaling Pathway

Based on the known activity of 9-AC, a hypothetical mechanism of action for this compound, assuming its conversion to 9-AC, would involve the modulation of cellular processes dependent on chloride ion transport. The following diagram illustrates a potential workflow for investigating the effects of this compound on a generic cell.

Caption: Hypothetical mechanism of action for this compound.

Experimental Workflows

To elucidate the biological activity of this compound, a series of experiments would be required. The following diagram outlines a potential experimental workflow.

Caption: Proposed experimental workflow for biological characterization.

Conclusion and Future Directions

This compound is a readily available chemical reagent with well-defined physicochemical properties and established synthesis routes. While its direct biological effects are not yet characterized, its structural similarity to the known chloride channel blocker 9-anthracenecarboxylic acid suggests it may be a valuable tool for studying cellular processes involving anion transport. Future research should focus on determining if this compound has its own biological activity or if it acts as a prodrug for 9-AC. Elucidating its specific molecular targets and effects on cellular signaling pathways will be crucial for its potential application in drug discovery and development.

References

An In-depth Technical Guide to the Purity Analysis of Commercially Available Ethyl Anthracene-9-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods for the purity analysis of commercially available Ethyl anthracene-9-carboxylate. It includes detailed experimental protocols for common analytical techniques, a discussion of potential impurities, and a summary of available quantitative data. This document is intended to serve as a valuable resource for researchers and professionals involved in the quality control and application of this compound.

Introduction

This compound is a fluorescent aromatic ester with applications in materials science and as a building block in organic synthesis. The purity of this compound is critical for its intended applications, as impurities can significantly impact its photophysical properties and reactivity. This guide outlines a systematic approach to the purity assessment of commercially available this compound, employing a suite of analytical techniques to ensure its quality and consistency.

Synthesis and Potential Impurities

A common laboratory-scale synthesis of this compound involves the esterification of 9-anthracenecarboxylic acid or its corresponding acyl chloride with ethanol.[1] The Fischer esterification of 9-anthracenecarboxylic acid with ethanol in the presence of an acid catalyst is a viable route.[2] Alternatively, the reaction of 9-anthracenecarbonyl chloride with ethanol and a base like pyridine can be employed.[1]

Based on these synthetic routes, potential impurities in commercially available this compound may include:

-

Starting Materials: Unreacted 9-anthracenecarboxylic acid or 9-anthracenecarbonyl chloride.

-

By-products: Di-anthracene ether (from a side reaction of the acyl chloride), and water.

-

Solvents: Residual solvents from the reaction and purification steps (e.g., dichloromethane, acetone, ethanol).[1]

-